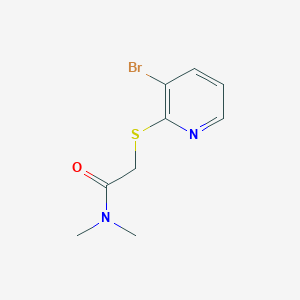
4-bromo-N-cyclohex-3-en-1-yl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-cyclohex-3-en-1-yl-1H-pyrazole-5-carboxamide, also known as BCTC, is a chemical compound that has been widely studied for its potential use as a painkiller. It belongs to the family of pyrazole carboxamides and has a unique structure that makes it a promising candidate for further research.
Mécanisme D'action
4-bromo-N-cyclohex-3-en-1-yl-1H-pyrazole-5-carboxamide blocks the activity of the TRPA1 ion channel by binding to a specific site on the channel. This prevents the channel from opening and allows for the inhibition of pain signals. The TRPA1 channel is also involved in other physiological processes, such as inflammation and oxidative stress, which may explain the potential use of this compound in the treatment of other conditions.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of pain signals, the reduction of inflammation, and the prevention of oxidative stress. It has also been shown to have an effect on the immune system, which may be relevant to its potential use in the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-bromo-N-cyclohex-3-en-1-yl-1H-pyrazole-5-carboxamide is its specificity for the TRPA1 ion channel, which allows for targeted inhibition of pain signals. However, its use in lab experiments may be limited by its potential toxicity and the need for specialized equipment and expertise.
Orientations Futures
There are several potential future directions for research on 4-bromo-N-cyclohex-3-en-1-yl-1H-pyrazole-5-carboxamide. These include:
1. Further studies on the mechanism of action of this compound and its potential use in the treatment of other conditions, such as asthma and cancer.
2. Development of new derivatives of this compound that may have improved efficacy and reduced toxicity.
3. Studies on the pharmacokinetics and pharmacodynamics of this compound, including its absorption, distribution, metabolism, and excretion in the body.
4. Investigation of the potential use of this compound in combination with other drugs for the treatment of pain and other conditions.
Méthodes De Synthèse
The synthesis of 4-bromo-N-cyclohex-3-en-1-yl-1H-pyrazole-5-carboxamide involves several steps, starting with the reaction of 4-bromo-1,3-cyclohexadiene with hydrazine hydrate to form 4-bromo-N-cyclohex-3-en-1-ylhydrazine. This intermediate is then reacted with ethyl acetoacetate to obtain 4-bromo-N-cyclohex-3-en-1-yl-1H-pyrazole-5-carboxylic acid. The final step involves the conversion of the acid to the amide using thionyl chloride and ammonia.
Applications De Recherche Scientifique
4-bromo-N-cyclohex-3-en-1-yl-1H-pyrazole-5-carboxamide has been extensively studied for its potential use as a painkiller, particularly for neuropathic pain. It has been shown to block the activity of a specific ion channel, known as TRPA1, which is involved in the sensation of pain. This compound has also been studied for its potential use in the treatment of other conditions, such as asthma and cancer.
Propriétés
IUPAC Name |
4-bromo-N-cyclohex-3-en-1-yl-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3O/c11-8-6-12-14-9(8)10(15)13-7-4-2-1-3-5-7/h1-2,6-7H,3-5H2,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAWUGUUIJBGMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)NC(=O)C2=C(C=NN2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Chloropyrazol-1-yl)methyl]-2-(furan-3-yl)-1,3-thiazole](/img/structure/B7593893.png)

![Methyl 3-(cyclohex-3-ene-1-carbonylamino)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B7593898.png)
![2-[(4-Bromopyrazol-1-yl)methyl]-1,3-benzoxazole](/img/structure/B7593903.png)
![3-methoxy-N-[phenyl-(5-propyl-1,2,4-oxadiazol-3-yl)methyl]propanamide](/img/structure/B7593912.png)


![Ethyl 2-[cyclohexyl-[2-(1-methylpyrazol-4-yl)acetyl]amino]acetate](/img/structure/B7593926.png)
![1-cyano-N-[[4-(2-methoxyphenoxy)phenyl]methyl]cyclobutane-1-carboxamide](/img/structure/B7593933.png)
![3-Bromo-2-[(1-methylimidazol-2-yl)methylsulfanyl]pyridine](/img/structure/B7593945.png)

![5-[(3-Bromopyridin-2-yl)sulfanylmethyl]-3-methyl-1,2-oxazole](/img/structure/B7593967.png)

![2,3-dimethyl-N-[1-(1,3-thiazol-2-yl)ethyl]thiomorpholine-4-carboxamide](/img/structure/B7593972.png)